molecular formula C15H15N B1258622 森他法定 CAS No. 924012-43-1

森他法定

货号 B1258622
CAS 编号: 924012-43-1
分子量: 209.29 g/mol
InChI 键: HKHCSWPSUSWGLI-CABCVRRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Centanafadine (INN) (former developmental code name EB-1020) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that began its development with Euthymics Bioscience after they acquired DOV Pharmaceutical . It was developed as a treatment for attention-deficit hyperactivity disorder (ADHD) and inhibits the reuptake of norepinephrine, dopamine, and serotonin with a ratio of 1:6:14, respectively .


Molecular Structure Analysis

Centanafadine belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . The molecular formula of Centanafadine is C15H15N .


Physical And Chemical Properties Analysis

The molecular weight of Centanafadine is 209.29 g/mol . More specific physical and chemical properties were not found in the available resources.

科学研究应用

Attention-Deficit/Hyperactivity Disorder (ADHD)

Centanafadine has demonstrated positive results in pivotal Phase 3 trials for adolescents and children with ADHD . The trials evaluated efficacy, safety, and tolerability. Patients receiving Centanafadine saw statistically significant improvements compared to placebo, making it a potential new treatment option for ADHD.

Adult ADHD

In addition to its use in adolescents and children, Centanafadine has been investigated for adult ADHD. Two 6-week, multicenter, double-blind, placebo-controlled trials evaluated its efficacy and safety in approximately 900 adult patients .

Triple Reuptake Inhibition

Centanafadine inhibits the reuptake of norepinephrine, dopamine, and serotonin with a ratio of 1:6:14, respectively . This unique triple reuptake inhibition mechanism sets it apart from other medications targeting single neurotransmitters.

Cognitive Enhancement

Preclinical research suggests that Centanafadine may improve cognition by preferentially increasing norepinephrine and dopamine efflux in the prefrontal cortex (PFC) . This activation in the PFC region could enhance cognitive function.

Substance Use Disorders

The triple reuptake inhibition profile of Centanafadine could be relevant in substance use disorders, where dysregulation of multiple neurotransmitters occurs. Investigating its effects on addictive behaviors is an intriguing avenue.

These applications highlight Centanafadine’s versatility and potential impact across various neurological and psychiatric conditions. Researchers continue to explore its efficacy and safety, making it an exciting compound in the field of neuropsychopharmacology Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine Triple Reuptake Inhibitor Centanafadine Looks Promising for Adult ADHD Centanafadine - Wikipedia Safety and Efficacy of Centanafadine Sustained-Release in Adults With ADHD

作用机制

Target of Action

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Its primary targets are the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.

Mode of Action

Centanafadine inhibits the reuptake of norepinephrine , dopamine , and serotonin by blocking their respective transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved cognitive function and reduced symptoms of attention-deficit hyperactivity disorder (ADHD) .

Biochemical Pathways

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, Centanafadine affects multiple biochemical pathways. These neurotransmitters are involved in various physiological functions, including mood regulation, reward, cognition, and attention. Therefore, the inhibition of their reuptake can lead to improvements in these areas, particularly in individuals with ADHD .

Pharmacokinetics

The pharmacokinetic properties of Centanafadine are currently under investigation . It’s known that the compound is being developed as a sustained-release formulation, which could potentially improve its bioavailability and therapeutic effect .

Result of Action

Centanafadine’s action on the neurotransmitter system can lead to significant improvements in the core symptoms of ADHD. Clinical trials have shown that Centanafadine can lead to statistically significant improvements in ADHD symptoms compared to a placebo .

Action Environment

The efficacy and stability of Centanafadine can be influenced by various environmental factors. For instance, extreme environmental deprivation can be a sufficient cause of ADHD . Therefore, the environment in which the patient lives can potentially influence the effectiveness of Centanafadine.

安全和危害

Centanafadine-SR was generally well tolerated at doses ≤400 mg. Most treatment-emergent adverse events (TEAEs) were mild or moderate; decreased appetite, headache, and nausea were the most frequently reported . The most common adverse reactions observed with centanafadine (>5% more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, and diarrhea .

属性

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCSWPSUSWGLI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045788
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centanafadine

CAS RN

924012-43-1
Record name Centanafadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centanafadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTANAFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centanafadine
Reactant of Route 2
Centanafadine
Reactant of Route 3
Centanafadine
Reactant of Route 4
Centanafadine
Reactant of Route 5
Centanafadine
Reactant of Route 6
Centanafadine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。